(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acrylamide
Description
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Properties
CAS No. |
1173431-48-5 |
|---|---|
Molecular Formula |
C25H19N7O4 |
Molecular Weight |
481.472 |
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[5-methyl-2-(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)pyrazol-3-yl]prop-2-enamide |
InChI |
InChI=1S/C25H19N7O4/c1-15-11-21(27-22(33)10-8-16-7-9-19-20(12-16)36-14-35-19)32(30-15)25-28-23-18(24(34)29-25)13-26-31(23)17-5-3-2-4-6-17/h2-13H,14H2,1H3,(H,27,33)(H,28,29,34)/b10-8- |
InChI Key |
MWEOYDHXHXHLND-NTMALXAHSA-N |
SMILES |
CC1=NN(C(=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3)C4=NC5=C(C=NN5C6=CC=CC=C6)C(=O)N4 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acrylamide is a synthetic derivative characterized by its complex structure featuring both dioxole and pyrazolo-pyrimidine moieties. This compound has garnered interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure
The chemical formula of the compound is . Its structure includes:
- A benzo[d][1,3]dioxole moiety known for its pharmacological significance.
- A pyrazolo[3,4-d]pyrimidin structure that contributes to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of similar compounds. The presence of bulky hydrophobic groups in derivatives of benzodioxole has been linked to enhanced antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus . The specific compound has not been extensively tested in this context; however, its structural analogs suggest potential effectiveness against various bacterial pathogens.
Anticancer Potential
Compounds with similar structural features have shown promise in anticancer research. For instance, derivatives containing pyrazolo-pyrimidine rings have been reported to inhibit cancer cell proliferation by inducing apoptosis through various mechanisms . The specific activity of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methyl...) against cancer cell lines remains to be fully elucidated but is a promising area for future research.
Anti-inflammatory Effects
The anti-inflammatory potential of compounds with dioxole structures has been documented. These compounds often modulate inflammatory pathways and cytokine production, suggesting that the compound may exhibit similar properties .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of related compounds. The introduction of various substituents on the dioxole and pyrazole rings can significantly affect the potency and selectivity of these compounds against specific targets . For example:
- Hydrophobic substituents may enhance membrane permeability and bioavailability.
- Electron-withdrawing groups can increase reactivity towards biological targets.
Case Studies
Several case studies illustrate the biological efficacy of related compounds:
- Antibacterial Study : A study on benzotriazole derivatives showed significant antibacterial activity against Bacillus subtilis and Pseudomonas fluorescens, indicating that similar scaffolds may yield potent antimicrobial agents .
- Anticancer Research : In vitro studies on pyrazolo-pyrimidine derivatives demonstrated IC50 values in the micromolar range against various cancer cell lines, signifying potential therapeutic applications .
Scientific Research Applications
Chemistry
In synthetic chemistry, (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acrylamide serves as a versatile building block for creating more complex molecules. Its structural features allow chemists to explore new reaction pathways and develop novel compounds with tailored properties.
Biology
Biologically, this compound is being investigated for its potential as a bioactive molecule. Preliminary studies suggest it may interact with various enzymes and receptors within biological systems. This interaction could lead to significant implications in drug development aimed at treating diseases through targeted enzyme inhibition or receptor modulation .
Medicine
In the field of medicinal chemistry, this compound has been studied for its potential therapeutic properties. Research indicates that it may exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. These properties make it a candidate for further investigation in drug formulation and therapeutic applications .
Industry
Industrially, this compound can be utilized in the development of new materials with specific functionalities. For example, its unique chemical structure may lend itself to applications in creating advanced polymers or coatings that require specific mechanical or chemical properties. The ability to modify its structure through chemical reactions opens avenues for innovation in material science .
Q & A
What synthetic strategies are employed for constructing the pyrazolo[3,4-d]pyrimidinone core in this compound?
The pyrazolo[3,4-d]pyrimidinone moiety is typically synthesized via cyclocondensation reactions. For example, aminopyrazoles can react with β-ketoesters or α,β-unsaturated carbonyl derivatives under reflux conditions in polar solvents like ethanol or acetic acid. Key intermediates are characterized using NMR, NMR, and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity . Reaction optimization (e.g., solvent choice, temperature, and catalyst use) is critical to avoid byproducts like regioisomeric pyrazolo[1,5-a]pyrimidines .
How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for the acrylamide Z-isomer?
Contradictions in NMR data, such as unexpected coupling constants or peak splitting, may arise from conformational flexibility or solvent effects. Advanced techniques like 2D NMR (COSY, NOESY) can clarify spatial arrangements, while variable-temperature NMR helps identify dynamic rotational barriers. X-ray crystallography provides definitive stereochemical confirmation, especially for the (Z)-configuration of the acrylamide group .
What methodologies are recommended for optimizing the yield of the final acrylamide coupling step?
The acrylamide bond formation often uses carbodiimide-based coupling agents (e.g., EDC/HCl or DCC) with catalytic DMAP in anhydrous DMF or THF. Yield optimization can be systematically approached via Design of Experiments (DoE) or Bayesian algorithms, varying parameters like stoichiometry, temperature, and reaction time. For example, highlights Bayesian optimization’s superiority in identifying non-intuitive optimal conditions (e.g., 0°C for 12 hours vs. room temperature) .
How do non-covalent interactions influence the stability of intermediates during synthesis?
Non-covalent interactions (e.g., π-π stacking between aromatic rings, hydrogen bonding with solvent molecules) can stabilize transition states or intermediates. For instance, the benzo[d][1,3]dioxole group may participate in edge-to-face interactions with pyrimidinone rings, reducing aggregation and improving solubility in polar aprotic solvents. Computational modeling (DFT or MD simulations) can predict these interactions and guide solvent selection .
What in silico tools are effective for predicting the biological activity of this compound?
Molecular docking (AutoDock Vina, Glide) against target proteins (e.g., kinases or GPCRs) can predict binding affinities, while MD simulations (GROMACS, AMBER) assess stability of ligand-receptor complexes. QSAR models trained on pyrazolo[3,4-d]pyrimidine derivatives may identify key pharmacophores, such as the 4-oxo group’s role in hydrogen bonding with catalytic residues .
How can contradictory biological assay results (e.g., IC50 variability) be analyzed?
Variability in IC50 values may stem from assay conditions (e.g., buffer pH, ATP concentration in kinase assays) or compound purity. Orthogonal assays (e.g., SPR for binding affinity, cellular viability assays) and rigorous QC (HPLC ≥95% purity) are essential. Meta-analysis of literature data for structurally analogous compounds (e.g., pyrazolo[1,5-a]pyrimidines) can contextualize discrepancies .
What strategies mitigate regioselectivity challenges during pyrazole ring functionalization?
Electrophilic substitution on the pyrazole ring is sensitive to directing groups. For example, the 3-methyl group in the pyrazole core can sterically hinder C-4 substitution, favoring C-5 reactivity. Protecting groups (e.g., SEM or Boc) or transition metal catalysis (Pd-mediated cross-coupling) enhance regiocontrol. Monitoring via LC-MS at intermediate stages ensures fidelity .
How are fluorinated analogs of this compound synthesized for SAR studies?
Fluorine introduction typically involves electrophilic fluorination (Selectfluor®) or nucleophilic displacement (e.g., KF in DMSO). For the benzo[d][1,3]dioxole moiety, directed ortho-metalation (DoM) with LDA followed by F quenching enables selective fluorination. NMR and X-ray crystallography validate substitution patterns .
What analytical techniques confirm the absence of tautomeric forms in the pyrazolo[3,4-d]pyrimidinone core?
Tautomerism between pyrimidinone and pyrimidinol forms is assessed via -NMR or IR spectroscopy (C=O stretch at ~1680 cm). Solid-state NMR or X-ray diffraction provides conclusive evidence, as tautomeric shifts are often quenched in crystalline states .
How can continuous-flow chemistry improve the scalability of key synthetic steps?
Flow reactors enhance heat/mass transfer for exothermic steps (e.g., cyclocondensation). For example, demonstrates improved yields in diazo compound synthesis via controlled residence times and temperature gradients. Automated inline analytics (FTIR, UV) enable real-time monitoring of intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
